REACTION_CXSMILES
|
O1CCCCC1[O:7][CH:8]([CH3:28])[CH2:9][O:10][C:11]1[C:16]2[C:17](=[O:24])[CH:18]=[C:19]([C:21]([OH:23])=[O:22])[O:20][C:15]=2[C:14]([CH2:25][CH2:26][CH3:27])=[CH:13][CH:12]=1>C(O)C.O.Cl>[OH:7][CH:8]([CH3:28])[CH2:9][O:10][C:11]1[C:16]2[C:17](=[O:24])[CH:18]=[C:19]([C:21]([OH:23])=[O:22])[O:20][C:15]=2[C:14]([CH2:25][CH2:26][CH3:27])=[CH:13][CH:12]=1
|
Name
|
5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC(COC1=CC=C(C2=C1C(C=C(O2)C(=O)O)=O)CCC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with chloroform (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from acetone
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(COC1=CC=C(C2=C1C(C=C(O2)C(=O)O)=O)CCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |